molecular formula C16H12IN3O6S B13802923 5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid

5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13802923
M. Wt: 501.3 g/mol
InChI Key: ZETLDKUHVZTZHC-UHFFFAOYSA-N
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Description

5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with a unique structure that includes iodine, methoxy, nitro, and carbamothioylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The process may include nitration, methoxylation, and carbamothioylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired functional groups at precise positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized for efficiency, cost-effectiveness, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of iodine with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution of iodine may produce various substituted benzoic acids.

Scientific Research Applications

5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2-methoxybenzoic acid
  • 2-Iodo-3-methylbenzoic acid
  • 4-Iodo-3-methylbenzoic acid

Uniqueness

5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H12IN3O6S

Molecular Weight

501.3 g/mol

IUPAC Name

5-iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12IN3O6S/c1-26-13-5-2-8(6-12(13)20(24)25)14(21)19-16(27)18-11-4-3-9(17)7-10(11)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,27)

InChI Key

ZETLDKUHVZTZHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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